An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and synthetic utility, grounding all claims in authoritative references.
Introduction: The Significance of a Fluorinated Pyrazole Aldehyde
1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde belongs to the class of N-arylpyrazole carbaldehydes, a scaffold of significant interest in pharmaceutical and agrochemical research. The incorporation of a 4-fluorophenyl group at the N1 position of the pyrazole ring often enhances metabolic stability and improves pharmacokinetic properties such as membrane permeability and binding affinity to target proteins. The aldehyde functional group at the C4 position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.
This combination of a stable, bio-isosterically favorable N-arylpyrazole core and a reactive formyl group makes this compound a valuable intermediate for the synthesis of novel anti-inflammatory agents, kinase inhibitors, and other biologically active molecules. This guide will elucidate the fundamental properties and synthetic strategies necessary to effectively utilize this potent intermediate.
Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of reproducible science. The key properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are summarized below. While specific experimental values for this exact molecule are not widely published, the data presented are based on closely related analogs and established chemical principles, providing a reliable reference for researchers.[1]
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 890652-03-6 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₇FN₂O | Calculated |
| Molecular Weight | 190.17 g/mol | Calculated |
| Appearance | White to pale yellow solid | Analogy to similar pyrazole aldehydes[2][3] |
| Melting Point | 75-90 °C (estimated range) | Based on analogs like the 4-methoxyphenyl (75-77°C) and 4-trifluoromethylphenyl (88-90°C) derivatives.[1] |
| Solubility | Soluble in DMF, DMSO, Dichloromethane, Chloroform; Insoluble in water. | Common for this class of compounds[3] |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). | Standard for aldehydes to prevent oxidation.[2] |
Spectroscopic Signature
The identity and purity of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde are unequivocally confirmed through spectroscopic analysis.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals:
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by:
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The aldehyde carbonyl carbon (C =O) signal around δ 183-185 ppm .[1]
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Signals for the pyrazole ring carbons.
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Four distinct signals for the 4-fluorophenyl ring, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JC-F).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.
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A strong, sharp absorption band for the aldehyde C=O stretch, typically observed around 1690-1700 cm⁻¹ .[1]
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C-H stretching frequencies for the aromatic and pyrazole rings around 3050-3150 cm⁻¹ .
-
A strong band for the C-F bond stretch, usually in the 1220-1240 cm⁻¹ region.
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Synthesis and Purification: The Vilsmeier-Haack Approach
The most reliable and widely adopted method for the synthesis of 1-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4] This reaction employs a pre-formed hydrazone, which undergoes simultaneous cyclization and formylation. The causality behind this choice is its efficiency and high regioselectivity for the C4 position of the newly formed pyrazole ring.
The overall workflow is a two-step process, starting from a commercially available acetophenone.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure high purity of the final product.
Step 1: Synthesis of N'-(1-(4-fluorophenyl)ethylidene)hydrazine
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To a solution of 4'-fluoroacetophenone (1.0 eq) in absolute ethanol (5 mL per 1 g of ketone), add phenylhydrazine (1.05 eq).
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Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
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Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [1][5]
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Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF, 5.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C. Causality: This exothermic reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent). Pre-forming it at low temperature ensures controlled and safe preparation.
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Reaction: Dissolve the hydrazone intermediate from Step 1 (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
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After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C. Stir vigorously for 4-6 hours. Monitor the reaction by TLC. Expertise: The higher temperature is necessary to drive both the cyclization to form the pyrazole ring and the subsequent electrophilic formylation at the C4 position.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is dominated by the chemistry of its aldehyde group and the aromatic nature of the pyrazole ring.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃). This acid derivative is a valuable intermediate for amide couplings.
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Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).
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Condensation Reactions: As a typical aromatic aldehyde, it readily undergoes condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine) yields α,β-unsaturated products, which are precursors to a variety of other heterocycles.
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Reductive Amination: This is one of the most powerful reactions for introducing diversity. The aldehyde reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ by agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding aminomethyl-pyrazole derivatives. This reaction is central to building libraries of potential drug candidates.[6]
Applications in Drug Discovery
The 1-(4-fluorophenyl)pyrazole scaffold is a privileged structure in medicinal chemistry. Derivatives synthesized from the title carbaldehyde have shown promise in various therapeutic areas:
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Anti-inflammatory Agents: Many pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), showcasing potential as anti-inflammatory drugs.[2]
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Anticancer Agents: The scaffold is used to develop kinase inhibitors and agents that target specific cell signaling pathways implicated in cancer.[2]
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Antimicrobial and Antiviral Agents: Functionalized pyrazoles have been investigated for their activity against various bacterial, fungal, and viral pathogens.[3]
Safety and Handling
-
Hazard Statements: Based on analogous compounds, 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde should be handled as a compound that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is classified as a combustible solid and should be stored accordingly.
References
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Synthesis and reactions of pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2010). Molecules. [Link]
-
Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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